N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide
Description
N,N-Diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide is a piperazine derivative featuring a morpholine-4-carbonyl substituent at the 4-position of the piperazine ring. This compound is structurally characterized by:
- A central piperazine core.
- A carboxamide group linked to N,N-diethyl substituents.
- A morpholine ring connected via a carbonyl group.
Properties
CAS No. |
801225-12-7 |
|---|---|
Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H26N4O3/c1-3-15(4-2)13(19)16-5-7-17(8-6-16)14(20)18-9-11-21-12-10-18/h3-12H2,1-2H3 |
InChI Key |
DJOVSLZSJCQQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(=O)N2CCOCC2 |
solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available reactants. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.
Introduction of the Morpholine-4-Carbonyl Group: The morpholine-4-carbonyl group can be introduced via a nucleophilic substitution reaction. Morpholine is reacted with a suitable acyl chloride or anhydride to form the morpholine-4-carbonyl derivative.
Attachment of the Diethylcarbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, and suitable bases like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine or morpholine rings.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Piperazine-1-carboxamide derivatives are highly tunable, with substituents significantly altering physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Morpholine vs. Aromatic Substituents: The morpholine-4-carbonyl group in the target compound likely increases polarity (lower logP) compared to fluorophenyl or tolyl substituents, as seen in (logP = 2.92 for fluorophenyl analog) .
- Synthetic Yields: Fluorinated derivatives (e.g., A3 in ) exhibit higher yields (57.3%) than chlorinated analogs (45.2% for A4), suggesting electron-withdrawing groups improve reaction efficiency .
Antiproliferative Activity
- 4-Methyl-N-(4-tolyl)piperazine-1-carboxamide (): Demonstrates potent activity against MCF7 (breast cancer) and HCT116 (colon cancer) cells via cell cycle arrest .
Enzyme Inhibition
- PKM-833 (): A urea-structured FAAH inhibitor optimized for brain penetration, emphasizing the role of piperazine-carboxamide scaffolds in central nervous system targeting .
- Piperazine-Urea Derivatives (): Serve as acetyl-lysine mimetics in protein interactions, suggesting the target compound’s carbonyl group may mimic similar binding motifs .
Receptor Antagonism
- YM580 (): A trans-2,5-dimethylpiperazine-1-carboxamide with potent androgen receptor antagonism (ED50 = 2.2 mg/kg/day), illustrating how substituent bulk (e.g., trifluoromethyl groups) enhances efficacy .
- D3 Receptor Ligands (): Carboxamide linkers are critical for D3 selectivity; removal of the carbonyl reduces binding affinity by >100-fold, underscoring the target compound’s structural advantages .
Biological Activity
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine ring, which is prevalent in many pharmacologically active substances, and incorporates both morpholine and carbonyl functionalities. The molecular formula is CHNO, with a molecular weight of approximately 298.387 g/mol. The presence of the diethyl group enhances its lipophilicity, influencing its absorption and distribution in biological systems.
Synthesis Methods
Various synthesis routes have been explored for this compound, focusing on optimizing yield, reaction time, and purity. Common methods include:
- Acylation Reactions : Utilizing acyl chlorides with piperazine derivatives.
- Amide Formation : Reaction of morpholine derivatives with diethyl piperazine.
Pharmacological Potential
This compound has shown promise in several biological studies, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest potential as an antimicrobial agent due to its structural characteristics.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Key areas of investigation include:
- Binding Affinity : Studies are needed to assess the compound's binding affinity to various biological targets.
- Mechanism of Action : Further research is required to elucidate the mechanisms through which this compound exerts its effects in cellular systems.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N,N-diethylpiperazine | Piperazine ring | Commonly used as a solvent and reagent |
| Morpholine | Morpholine ring | Building block in organic synthesis |
| 1-Piperazinecarboxamide | Piperazine and carboxamide | Exhibits varying biological activities based on substituents |
The unique combination of functional groups in this compound may enhance its pharmacological profile compared to these similar compounds.
Case Studies
Recent studies have highlighted the compound's potential applications:
- In Vitro Studies : Research demonstrated that derivatives of piperazine exhibit varied activity against cancer cell lines, indicating that modifications could enhance efficacy against specific targets .
- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in relevant disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
